molecular formula C25H21NO4 B2925684 N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide CAS No. 951895-78-6

N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide

Cat. No.: B2925684
CAS No.: 951895-78-6
M. Wt: 399.446
InChI Key: IVLSRTLQVRFJDQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran ring system, followed by the introduction of the acetyl and methylphenyl groups. Common reagents used in these reactions include acetyl chloride, methylbenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones on the aromatic rings.

Scientific Research Applications

N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide include other benzopyran derivatives and compounds with similar functional groups. Examples include:

  • 3-(4-methylphenyl)-1-oxo-1H-2-benzopyran-6-carboxamide
  • N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-6-8-17(9-7-15)23-14-20-12-19(10-11-22(20)25(29)30-23)24(28)26-21-5-3-4-18(13-21)16(2)27/h3-13,23H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLSRTLQVRFJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=CC(=C4)C(=O)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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